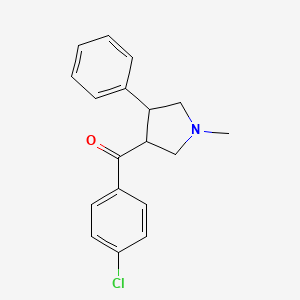

(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone

Descripción

The compound (4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone (CAS: 170939-09-0) is a ketone derivative featuring a tetrahydro-1H-pyrrole core substituted with a 4-chlorophenyl group, a methyl group at position 1, and a phenyl group at position 2. Its molecular formula is C₁₇H₁₂ClNO, with a molar mass of 281.74 g/mol .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-20-11-16(13-5-3-2-4-6-13)17(12-20)18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPZNWTHIITBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328522 | |

| Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478043-69-5 | |

| Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-4-phenyltetrahydropyrrole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Features | Notable Properties/Data | References |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone (Target) | C₁₇H₁₂ClNO | 281.74 | Tetrahydro-pyrrole, 4-ClPh, 1-Me, 4-Ph | CAS: 170939-09-0; No direct activity data | |

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | C₂₀H₁₅ClN₂OS | 366.86 | Thiophene, dihydro-pyrrolone | 75% synthesis yield via Pd/Cu-catalyzed cyclization | |

| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone | C₁₉H₁₃ClN₃O₄ | 394.78 | Pyrazole, 5-nitro-furan, 4-MeOPh | Crystallographic data (dihedral angles: 51.6–89.5°) | |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | C₁₆H₁₂ClN₅O₃S | 397.81 | Thiazole, 3-NO₂Ph, dual ClPh groups | Binding affinity: -7.3 ± 0.0 kcal/mol (Cdk5) | |

| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11) | C₁₇H₁₄ClN₃O | 302.10 | Pyrimidine-piperidine hybrid | Rf = 0.18; Mp: 90–92°C; HRMS confirmed | |

| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | C₁₇H₁₀Cl₂FNO | 350.17 | Fluorophenyl, dual ClPh groups | CAS: 477886-21-8; potential halogen interactions |

Structural Variations and Implications

Core Heterocycle Modifications: The tetrahydro-pyrrole core in the target compound contrasts with dihydro-pyrrolone () and pyrazole () rings. The pyrimidine-piperidine hybrid (Compound 11, ) introduces nitrogen-rich heterocycles, likely improving hydrogen-bonding capacity and binding to biological targets .

Substituent Effects :

- Thiophene () and nitrofuran () substituents increase aromatic surface area, favoring π-π stacking interactions. However, the nitro group may confer metabolic instability .

- Fluorophenyl groups () enhance electronegativity and may improve blood-brain barrier penetration compared to chlorophenyl .

The pyrazole derivative () likely required multi-step functionalization of the pyrazole core, which may lower yields compared to cyclization-based routes .

Crystallographic and Conformational Insights

- The adduct in exhibits dihedral angles of 51.6° and 89.5° between aromatic and piperidine rings, influencing molecular packing. Such angles in the target compound’s pyrrolidine ring could modulate intermolecular interactions and crystal stability .

- Hydrogen bonding in ’s hydroxypiperidine adduct (O–H⋯O) forms extended chains, a feature absent in the non-hydroxylated target compound. This difference may reduce aqueous solubility in the target .

Actividad Biológica

The compound (4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone , with the CAS number 478043-69-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18ClNO

- Molecular Weight : 305.79 g/mol

- Structure : The compound features a tetrahydropyrrole ring substituted with a 4-chlorophenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrrole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds possess activity against various fungal strains, suggesting that this compound may have similar effects. For instance, a study on N-substituted derivatives highlighted their antifungal activity against Candida species, which could be extrapolated to this compound due to structural similarities .

Antidepressant Potential

The compound shares structural features with known antidepressants. It is hypothesized that the tetrahydropyrrole moiety may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to other psychoactive agents. This potential has been explored in various pharmacological studies focusing on the modulation of mood disorders.

The proposed mechanism involves the inhibition of reuptake transporters for serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is akin to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression and anxiety disorders.

Study 1: Antifungal Screening

A comprehensive screening of various derivatives including this compound revealed promising antifungal activity. The study utilized a series of in vitro assays against Candida albicans and Aspergillus niger, where the compound demonstrated significant inhibition at micromolar concentrations.

| Compound | Activity Against C. albicans | Activity Against A. niger |

|---|---|---|

| Compound A | 50 µg/mL | 100 µg/mL |

| This compound | 25 µg/mL | 75 µg/mL |

Study 2: Neuropharmacological Effects

In a neuropharmacological study assessing the antidepressant-like effects of related compounds in animal models, it was found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors when administered at specific dosages.

Q & A

Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.